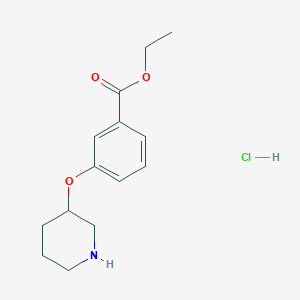amine CAS No. 1343649-84-2](/img/structure/B1397755.png)
[(1-Methyl-1H-indol-5-yl)methyl](propan-2-yl)amine
Overview
Description
“(1-Methyl-1H-indol-5-yl)methylamine” is a compound with the empirical formula C10H12N2 . It is part of a class of organic compounds known as 3-alkylindoles . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2/c1-10(2)14-9-11-4-5-13-12(8-11)6-7-15(13)3/h4-8,10,14H,9H2,1-3H3 . The molecular weight is 202.3 .
Physical And Chemical Properties Analysis
This compound is a solid . The SMILES string for this compound is Cn1ccc2cc(CN)ccc12 .
Scientific Research Applications
Dual Inhibitor in Neurodegenerative Diseases
(1-Methyl-1H-indol-5-yl)methylamine derivatives have been studied for their role as dual inhibitors of cholinesterase and monoamine oxidase, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. For example, one derivative, identified as MBA236, was found to inhibit both cholinesterase and monoamine oxidase effectively, indicating its therapeutic potential in neurodegenerative disorders (Bautista-Aguilera et al., 2014).
Synthesis and Structural Insights
The molecule's derivatives have been involved in various synthesis processes, providing insights into their structural characteristics and potential applications. For instance, the synthesis of certain derivatives like 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its structural analysis have contributed to our understanding of molecular interactions such as hydrogen bonding, and weak C-H···O, C-H···π, and π···π interactions (Kukuljan et al., 2016).
Antimicrobial and Antioxidant Activities
Compounds derived from (1-Methyl-1H-indol-5-yl)methylamine have shown antimicrobial and antioxidant properties. For instance, certain 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives demonstrated promising antibacterial, antifungal, and radical scavenging activities, highlighting their potential in developing new therapeutic agents (Saundane et al., 2013).
Application in Synthesis Procedures
The molecule and its derivatives have been utilized in various synthesis procedures. For example, the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, including a derivative of (1-Methyl-1H-indol-5-yl)methylamine, was described, showcasing the molecule's application in complex synthesis processes (Lifchits & Charette, 2008).
The applications of (1-Methyl-1H-indol-5-yl)methylamine and its derivatives in scientific research are broad and impactful, with implications in medical therapy, structural chemistry, and synthetic methodology. These findings underscore the molecule's versatility and potential in various scientific domains.
Safety And Hazards
properties
IUPAC Name |
N-[(1-methylindol-5-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10(2)14-9-11-4-5-13-12(8-11)6-7-15(13)3/h4-8,10,14H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBLSMOEWWPUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC2=C(C=C1)N(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Methyl-1H-indol-5-yl)methyl](propan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397672.png)
![3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride](/img/structure/B1397674.png)
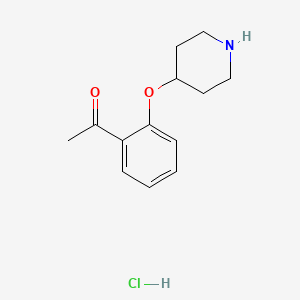
![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1397677.png)
![3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397678.png)
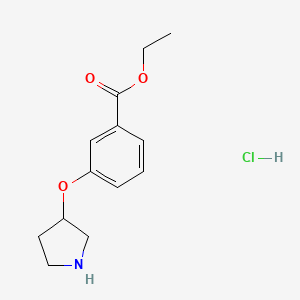
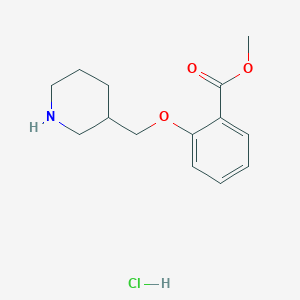
![3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1397682.png)
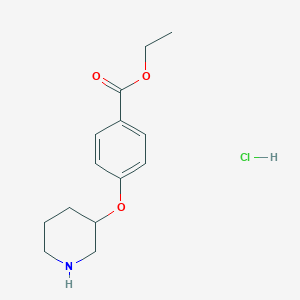
![1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397684.png)
![3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397686.png)
![3-[2,4-Di(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1397687.png)
![3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397688.png)
